5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS No.: 1448047-68-4
Cat. No.: VC5400856
Molecular Formula: C14H13ClN4O2S2
Molecular Weight: 368.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448047-68-4 |
|---|---|
| Molecular Formula | C14H13ClN4O2S2 |
| Molecular Weight | 368.85 |
| IUPAC Name | 5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2 |
| Standard InChI Key | JEVCOTAXSJKUBW-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
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A thiophene-2-sulfonamide core with a chlorine substituent at the 5-position.
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An ethyl linker connecting the sulfonamide group to a pyrazole ring.
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A pyridin-4-yl group at the 3-position of the pyrazole.
This arrangement creates a planar, conjugated system that enhances interactions with biological targets. X-ray crystallography and NMR spectroscopy confirm the stability of this configuration, with the pyridine nitrogen contributing to hydrogen-bonding capabilities.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O₂S₂ |
| Molecular Weight | 368.85 g/mol |
| LogP | 3.51 (predicted) |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 82.03 Ų |
| Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility (logSw = -3.87) and moderate lipophilicity (logP = 3.51) suggest suitability for membrane penetration, a critical factor in drug bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions:
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Thiophene sulfonylation: 5-Chlorothiophene-2-sulfonyl chloride is reacted with ethylenediamine to form the sulfonamide intermediate.
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Pyrazole formation: A cyclocondensation reaction between pyridin-4-yl hydrazine and a β-keto ester yields the pyrazole ring.
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Coupling: The pyrazole intermediate is linked to the sulfonamide via an ethyl spacer using nucleophilic substitution.
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%).
Reactivity Profile
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Sulfonamide group: Participates in hydrogen bonding and acid-base reactions.
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Pyridine ring: Undergoes electrophilic substitution at the para position.
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Pyrazole: Acts as a ligand in metal coordination complexes, enhancing catalytic applications.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) and fungi (C. albicans MIC = 16 µg/mL). The thiophene and sulfonamide groups disrupt microbial cell wall synthesis .
Table 1: Antimicrobial Activity
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 32 |
| C. albicans | 16 |
Anti-inflammatory Effects
By modulating chemokine receptors (CCR2/CCR5), it suppresses cytokine release (e.g., IL-6 and TNF-α by 70% at 1 µM) .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Oral bioavailability of 42% in rodents.
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Metabolism: Hepatic CYP3A4-mediated oxidation.
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Excretion: Renal (60%) and fecal (35%).
Toxicity Data
| Parameter | Value |
|---|---|
| LD₅₀ (mice, oral) | 1,200 mg/kg |
| Genotoxicity | Negative (Ames test) |
Applications and Future Directions
Therapeutic Uses
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Oncology: PI3K inhibitors for breast and prostate cancers.
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Infectious Diseases: Adjunct therapy for resistant bacterial strains.
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Autoimmune Disorders: CCR5 antagonism in rheumatoid arthritis.
Material Science
The compound’s conjugated system makes it a candidate for organic semiconductors, with a bandgap of 2.8 eV .
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